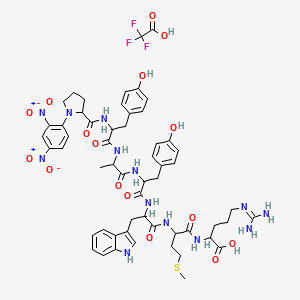

Dnp-PYAYWMR (trifluoroacetate salt)

Description

Context of Fluorogenic Peptide Substrates in Protease Research

Fluorogenic peptide substrates are fundamental tools for investigating the activity and specificity of proteases. thermofisher.cn These enzymes play critical roles in nearly all biological processes, and their dysregulation is often linked to disease. nih.gov Traditional methods for measuring protease activity can be cumbersome, but fluorogenic substrates provide a convenient and continuous assay method. medchemexpress.com

The general design of these substrates involves a peptide sequence that is recognized by a specific protease, flanked by a fluorophore and a quencher. The process, known as internally quenched fluorescence (IQF), ensures that the substrate remains "dark" or non-fluorescent until enzymatic cleavage occurs. thermofisher.cn Upon hydrolysis of the peptide bond, the fluorophore is liberated from the quencher's influence, resulting in a quantifiable light signal. This technology is widely used for high-throughput screening of potential enzyme inhibitors, making it crucial in drug discovery and development. echelon-inc.commedchemexpress.com

Evolution of Dinitrophenyl-Quenched Peptides in Enzymatic Assays

The use of the 2,4-dinitrophenyl (Dnp) group as a quencher has a long history in the development of fluorogenic substrates. In many peptide substrates, including Dnp-PYAYWMR, the intrinsic fluorescence of the amino acid tryptophan serves as the donor fluorophore. The Dnp group is an effective quencher for tryptophan's fluorescence when they are in close proximity. medchemexpress.com

Significance of Peptide Probes in Contemporary Biochemical Investigations

Peptide-based probes are indispensable in modern biochemical and biomedical research. bioscience.co.uk Their strength lies in their ability to mimic natural enzyme substrates, providing high specificity for their intended biological target. nih.gov Unlike methods that measure enzyme concentration, these probes allow for the direct assessment of enzymatic activity, which is often more biologically relevant as it distinguishes between the active and inactive forms of a protease. nih.gov

The applications of these probes are extensive. In drug development, they are used to screen for and characterize the efficacy of new therapeutic candidates that aim to inhibit specific enzymes. bioscience.co.uk In diagnostics, they hold potential as biomarkers for diseases characterized by aberrant protease activity. nih.gov Furthermore, peptide probes are vital research tools for dissecting complex biological pathways, helping to elucidate the specific roles of proteases in health and disease, from cancer progression to neurodegenerative disorders. nih.govsigmaaldrich.com The modular nature of these probes allows for extensive customization, enabling researchers to design tools for a vast array of biological questions. sapphirebioscience.com

Properties

IUPAC Name |

5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[2-[[2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H65N13O14S.C2HF3O2/c1-30(59-49(72)41(25-31-11-16-35(68)17-12-31)64-52(75)45-10-6-23-65(45)44-20-15-34(66(78)79)28-46(44)67(80)81)47(70)62-42(26-32-13-18-36(69)19-14-32)50(73)63-43(27-33-29-58-38-8-4-3-7-37(33)38)51(74)60-39(21-24-82-2)48(71)61-40(53(76)77)9-5-22-57-54(55)56;3-2(4,5)1(6)7/h3-4,7-8,11-20,28-30,39-43,45,58,68-69H,5-6,9-10,21-27H2,1-2H3,(H,59,72)(H,60,74)(H,61,71)(H,62,70)(H,63,73)(H,64,75)(H,76,77)(H4,55,56,57);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWKIBIPYKIIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H66F3N13O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles of Dinitrophenyl Peptide Fluorescence Quenching

Theory of Fluorescence Resonance Energy Transfer (FRET) in Peptide Systems

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative mechanism through which an excited "donor" chromophore transfers energy to a proximal "acceptor" chromophore. wikipedia.org This energy transfer occurs without the emission of a photon from the donor. libretexts.org The efficiency of this process is acutely dependent on the distance between the donor and acceptor, varying inversely with the sixth power of their separation. wikipedia.org This profound distance dependence makes FRET an effective "spectroscopic ruler" for measuring distances on the nanometer scale (typically 1-10 nm), which is ideal for studying molecular interactions, such as those within peptide systems. libretexts.orgproteogenix.sciencebenchsci.com

For FRET to occur, several conditions must be met:

The donor and acceptor molecules must be in close proximity. researchgate.net

The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor. nih.gov

The orientation of the donor emission dipole and the acceptor absorption dipole must be favorable.

In peptide systems, a donor fluorophore and an acceptor quencher can be incorporated into a single peptide chain. In the intact peptide, the donor and acceptor are held in close proximity, allowing for efficient FRET and quenching of the donor's fluorescence. nih.gov

Role of the Dinitrophenyl (Dnp) Moiety as a Fluorescence Acceptor/Quencher

The 2,4-dinitrophenyl (Dnp) group is a classic acceptor or "quencher" in FRET-based peptide substrates. nih.gov Unlike some other quenchers, Dnp is itself non-fluorescent. brainly.comchegg.comchegg.com Its primary role is to accept the energy transferred from the excited donor fluorophore and dissipate it, typically as heat, thereby preventing the donor from emitting a photon (fluorescing). libretexts.org

The Dnp moiety offers several advantages in the design of quenched fluorescent peptides. It is relatively small and inexpensive compared to other common quenchers like Dabcyl. proteogenix.sciencenih.gov This smaller size reduces the likelihood of steric hindrance or unwanted interactions with the active site of an enzyme, making it a versatile tool for designing specific protease substrates. nih.gov The Dnp group can be readily incorporated into synthetic peptides, often by attachment to the side chain of an amino acid like lysine (B10760008) or to the N-terminus of the peptide. nih.govpeptanova.de In the context of Dnp-PYAYWMR, the Dnp group is positioned to effectively quench the fluorescence of the tryptophan residue within the peptide sequence.

Fluorophore (Tryptophan) Emission and Dnp Absorption Spectral Overlap

A critical prerequisite for FRET is the overlap between the fluorescence emission spectrum of the donor and the absorption spectrum of the acceptor. libretexts.orgnih.gov In the Dnp-PYAYWMR peptide, the intrinsic fluorescence of the amino acid tryptophan (Trp) serves as the donor signal. Tryptophan is typically excited by ultraviolet light at a wavelength of approximately 280 nm and exhibits a broad fluorescence emission peak centered around 350 nm. atlantis-press.com

The Dnp group, acting as the acceptor, has a strong absorption spectrum in the range where tryptophan emits. brainly.comchegg.comchegg.com This significant spectral overlap ensures that the energy from the excited tryptophan can be efficiently transferred to the Dnp moiety when they are in close proximity within the intact peptide, leading to the quenching of tryptophan's natural fluorescence. nih.govnih.gov

Table 1: Spectral Properties of Tryptophan and Dinitrophenyl (Dnp)

| Moiety | Role | Excitation Wavelength (λex) | Emission Wavelength (λem) | Absorption Wavelength (λabs) |

| Tryptophan (Trp) | Donor Fluorophore | ~280 nm | ~350 nm | - |

| Dinitrophenyl (Dnp) | Acceptor Quencher | - | - | Overlaps with Trp emission (~300-400 nm) |

This table presents typical spectral characteristics. Actual values can vary slightly depending on the local chemical environment.

Enzymatic Hydrolysis and Consequent Fluorescence Dequenching Mechanism

The design of internally quenched fluorescent peptides like Dnp-PYAYWMR is centered on their use as substrates for detecting enzyme activity, particularly proteases. nih.gov The peptide sequence is engineered to contain a specific cleavage site for a target enzyme. nih.gov

In its intact state, the Dnp-PYAYWMR peptide exhibits minimal fluorescence because the Dnp quencher is held close to the tryptophan fluorophore, resulting in efficient FRET-based quenching. nih.gov When a specific protease recognizes and cleaves a peptide bond within the sequence that separates the Dnp group from the tryptophan residue, the two moieties are no longer constrained in close proximity. nih.gov

This cleavage event dramatically increases the distance between the donor and acceptor. nih.gov Due to the inverse sixth-power relationship between FRET efficiency and distance, the energy transfer is effectively eliminated. wikipedia.org Consequently, the tryptophan fluorophore, upon excitation, is no longer quenched and can now emit its characteristic fluorescence. This process is known as fluorescence dequenching. peptanova.de

The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic hydrolysis of the substrate. peptanova.de By monitoring the increase in fluorescence over time, researchers can precisely quantify the activity of the enzyme. proteogenix.science

Table 2: Principle of Fluorescence Dequenching upon Enzymatic Action

| State of Dnp-PYAYWMR Peptide | Donor-Acceptor Distance | FRET Efficiency | Tryptophan Fluorescence |

| Intact (Pre-hydrolysis) | Close | High | Quenched (Low/No Signal) |

| Cleaved (Post-hydrolysis) | Distant | Negligible | Dequenched (High Signal) |

Design and Chemical Synthesis Methodologies for Dnp Peptide Substrates

Principles of Rational Peptide Sequence Design for Enzyme Specificity

The rational design of peptide substrates is a targeted approach that aims to create sequences with high affinity and specificity for a particular enzyme. nih.gov This process relies on understanding the relationship between the enzyme's structure and its function to predict potential mutant or substrate sequences with desired properties. nih.govresearchgate.net The design of a peptide substrate like Dnp-PYAYWMR for a specific enzyme, in this case, MMP-8, involves several key considerations.

The strategy often begins with analyzing the amino acid sequence of known substrates or the active site of the target enzyme. nih.gov Enzymes with similar structures and sequences tend to have comparable functions. researchgate.net By aligning multiple sequences, researchers can identify conserved residues or motifs that are crucial for binding and catalysis. nih.gov This information helps in designing a peptide sequence that is likely to be recognized and cleaved by the target enzyme. researchgate.net

The design process may also involve computational modeling and machine learning algorithms to predict the binding affinity and specificity of various peptide sequences. nih.gov These computational tools can narrow down the vast number of potential sequences to a manageable set for experimental validation. nih.gov The goal is to create a peptide that not only binds effectively to the enzyme's active site but is also efficiently cleaved.

In the case of fluorogenic substrates like Dnp-PYAYWMR, the design must also incorporate a fluorophore and a quencher on either side of the enzymatic cleavage site. sigmaaldrich.com The peptide sequence acts as a scaffold, and its cleavage by the enzyme separates the fluorophore from the quencher, resulting in a detectable fluorescent signal. sigmaaldrich.com For Dnp-PYAYWMR, the intrinsic fluorescence of the tryptophan (W) residue is quenched by the N-terminal dinitrophenyl (Dnp) group. glpbio.combertin-bioreagent.com Upon cleavage of the peptide by MMP-8, the Dnp group is removed, and the tryptophan fluorescence is unquenched, allowing for quantification of enzyme activity. glpbio.combertin-bioreagent.com

Chemical Strategies for Site-Specific Dinitrophenyl Labeling in Peptides

Site-specific labeling of peptides with a dinitrophenyl (Dnp) group is a critical step in the synthesis of fluorogenic substrates. The Dnp group serves as an effective quencher for fluorophores like tryptophan. glpbio.comsigmaaldrich.com The most common reagent used for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent.

The primary strategy for site-specific Dnp labeling involves targeting reactive functional groups within the peptide sequence. nih.govresearchgate.net The most common targets for dinitrophenylation are the N-terminal amino group and the side chains of certain amino acids, such as lysine (B10760008), histidine, tyrosine, and cysteine. nih.gov

For N-terminal labeling, the reaction is typically carried out after the full peptide sequence has been synthesized. The free amino group at the N-terminus reacts with FDNB under mildly basic conditions to form a stable Dnp-peptide conjugate. This approach ensures that the Dnp group is positioned specifically at one end of the peptide.

An alternative strategy, particularly useful in solid-phase peptide synthesis, is the use of a pre-labeled amino acid derivative. For instance, Fmoc-Lys(Dnp)-OH can be incorporated at a specific position within the peptide sequence using standard coupling methods. sigmaaldrich.com This allows for precise placement of the Dnp group at an internal site if required by the design of the substrate.

Solid-Phase Peptide Synthesis Approaches for Dnp-Peptides

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like Dnp-PYAYWMR. wikipedia.orgnih.gov This technique involves assembling a peptide chain step-by-step while it is covalently attached to an insoluble solid support, or resin. wikipedia.org This approach simplifies the purification process as excess reagents and by-products can be easily washed away after each reaction step. peptide.com

The synthesis typically proceeds from the C-terminus to the N-terminus. wikipedia.org The first amino acid is attached to the resin, and subsequent amino acids are added one by one in a cyclical process of deprotection and coupling. pacific.edu The most widely used chemistry for SPPS is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminal amino group and acid-labile tert-butyl (tBu) based groups for permanent protection of reactive amino acid side chains. nih.gov

The general steps in an SPPS cycle are as follows:

Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amino group. pacific.edu

Washing: The resin is thoroughly washed to remove the deprotection reagent and any by-products.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amino group of the preceding residue. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.govpacific.edu

Washing: The resin is washed again to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. peptide.com For challenging sequences, which may be prone to aggregation, special techniques such as the incorporation of pseudoproline dipeptides or depsipeptide units may be employed to improve synthesis efficiency. nih.gov

Once the peptide chain is complete, the N-terminal Dnp group is introduced, typically by reacting the N-terminal amine with FDNB. Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. pacific.edu

Derivatization and Purification Techniques for Dnp-Peptide Probes

Following cleavage from the solid support, the crude Dnp-peptide product contains the desired molecule along with various impurities. bachem.com These impurities can include truncated or deletion sequences, incompletely deprotected peptides, and by-products from the cleavage process. bachem.com Therefore, a robust purification strategy is essential to obtain a highly pure Dnp-peptide probe.

The most common and effective method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comwaters.com This technique separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is dissolved in a polar solvent and loaded onto a column packed with a non-polar stationary phase, typically silica (B1680970) modified with C18 alkyl chains. bachem.com

The purification process involves eluting the bound peptides with a gradient of increasing organic solvent, such as acetonitrile, in an aqueous mobile phase, usually containing a small amount of trifluoroacetic acid (TFA) to improve peak shape. bachem.com The Dnp group itself adds to the hydrophobicity of the peptide, which influences its retention time on the RP-HPLC column. nih.gov Fractions are collected as they elute from the column and are analyzed for purity, often by analytical HPLC and mass spectrometry. bachem.com

For some complex mixtures, a single RP-HPLC step may not be sufficient. In such cases, alternative or additional purification techniques can be employed. These may include:

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge and is useful for removing impurities with different charge characteristics. waters.com

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to remove smaller or larger impurities. waters.com

Flash Chromatography: This is a lower-resolution purification technique that can be used as a pre-purification step to remove the bulk of impurities before a final high-resolution HPLC step. youtube.comnih.gov

After purification, the fractions containing the pure Dnp-peptide are pooled and lyophilized (freeze-dried) to remove the solvents and obtain the final product as a stable powder. bachem.com The final purity of the Dnp-PYAYWMR (trifluoroacetate salt) is then confirmed by analytical techniques such as HPLC and mass spectrometry.

Applications in Enzymatic Activity Profiling and Kinetic Analysis

Continuous Spectrofluorometric Assays for Protease Activity Measurement

Dnp-PYAYWMR (trifluoroacetate salt) is primarily utilized in continuous spectrofluorometric assays to measure the activity of proteases, particularly matrix metalloproteinases (MMPs). nih.gov The peptide's sequence is optimized for specific MMPs, including stromelysin (MMP-3) and neutrophil collagenase (MMP-8). nih.gov

The assay's principle is based on fluorescence resonance energy transfer (FRET). The Dnp (2,4-dinitrophenyl) group, attached to the N-terminus of the peptide, acts as a quencher for the intrinsic fluorescence of the Tryptophan (Trp) residue located within the peptide sequence. nih.govsigmaaldrich.com In its intact state, the close proximity of the Dnp group to the Trp residue results in the quenching of the Trp fluorescence. nih.gov When a protease cleaves the peptide bond between the P1 and P'1 residues, the Dnp-containing fragment is separated from the Trp-containing fragment. nih.gov This separation relieves the quenching, leading to an increase in fluorescence intensity that can be continuously monitored. nih.govsigmaaldrich.com

The fluorescence of the liberated Trp residue is typically excited at a wavelength of 280 nm, with the resulting emission measured around 360 nm. sigmaaldrich.com This method provides a sensitive and real-time measurement of enzymatic activity, allowing for the rapid and convenient kinetic evaluation of proteases.

Determination of Enzyme Kinetic Parameters Using Dnp-Peptide Substrates

The continuous nature of the assay using Dnp-PYAYWMR allows for the accurate determination of key enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat). These parameters are crucial for characterizing the efficiency and specificity of an enzyme for its substrate.

The solubility of Dnp-PYAYWMR in assay buffers is designed to exceed the K_m value for its target enzymes, which is a prerequisite for the accurate determination of these kinetic parameters. nih.gov Research on similar Dnp-peptide substrates has demonstrated their utility in defining the kinetic profiles of various MMPs. For instance, a closely related substrate, Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2, has been used to determine the catalytic efficiency (k_cat/K_m) for several MMPs.

| Enzyme | k_cat/K_m (s⁻¹M⁻¹) |

|---|---|

| MMP-2 | 54,000 |

| MMP-3 | 59,400 |

| MMP-9 | 53,400 |

Table 1: Catalytic efficiencies of various Matrix Metalloproteinases (MMPs) for the analogous substrate Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2. Data from product information based on published research.

By measuring the initial reaction velocities at various substrate concentrations, researchers can generate saturation curves and utilize linearized plots (e.g., Lineweaver-Burk) or non-linear regression analysis to calculate K_m and V_max, from which k_cat can be derived.

High-Throughput Screening Methodologies for Enzyme Modulators

The convenience and continuous nature of assays employing Dnp-PYAYWMR make them highly amenable to high-throughput screening (HTS) methodologies for the discovery of enzyme modulators. HTS allows for the rapid testing of large libraries of chemical compounds for their ability to inhibit or enhance the activity of a target enzyme.

In a typical HTS setup, the enzymatic reaction with Dnp-PYAYWMR is performed in multi-well plates. The fluorescence is measured at regular intervals using a plate reader. Compounds that alter the rate of fluorescence increase are identified as potential modulators. This approach is significantly faster and requires smaller volumes of reagents compared to more traditional methods like HPLC.

The robust signal-to-background ratio and the real-time nature of the fluorescence signal contribute to the reliability of HTS assays using Dnp-peptide substrates. This enables the efficient screening of thousands of compounds to identify lead candidates for drug development.

Comparative Analysis of Enzyme Activities Across Different Biological Contexts

Dnp-PYAYWMR and similar fluorogenic substrates are valuable tools for the comparative analysis of enzyme activities across different biological contexts. This can include comparing enzyme levels in healthy versus diseased tissues, evaluating the enzymatic activity in different cell lysates, or studying the effects of various physiological conditions on protease function.

For example, researchers can use Dnp-PYAYWMR to quantify and compare the activity of MMP-3 in synovial fluid from patients with arthritis to that of healthy individuals. Such studies can provide insights into the role of specific proteases in disease pathogenesis and can aid in the identification of potential biomarkers.

The sensitivity of the assay allows for the detection of subtle differences in enzyme activity, which can be critical for understanding the complex regulation of proteases in biological systems. By providing a standardized method for activity measurement, Dnp-PYAYWMR facilitates the comparison of results between different studies and laboratories.

Investigation of Enzyme Substrate Specificity and Recognition Mechanisms

Mapping Protease Substrate Preferences with Dnp-Peptides

The characterization of protease substrate preferences is a critical step in understanding their biological function and for the development of specific inhibitors. Dinitrophenylated (Dnp) peptides, such as Dnp-PYAYWMR, are instrumental in this process. The Dnp group acts as a quencher for the fluorescence of an adjacent fluorophore, such as tryptophan (W) in the Dnp-PYAYWMR sequence. Upon enzymatic cleavage of the peptide bond between the quencher and the fluorophore, an increase in fluorescence is observed, providing a direct measure of protease activity.

This principle is the foundation of various high-throughput screening assays to map protease substrate preferences. By creating libraries of Dnp-peptides with varying amino acid sequences, researchers can rapidly identify the optimal cleavage sites for a given protease. For instance, a library could be designed where the amino acids flanking the scissile bond are systematically varied. The rate of fluorescence increase for each peptide in the library when incubated with a protease reveals the enzyme's preferred amino acid residues at those positions.

Table 1: Illustrative Data from a Dnp-Peptide Library Screen

| Peptide Sequence | Relative Fluorescence Units (RFU)/min |

| Dnp-PG AY WMR | 150 |

| Dnp-PA AY WMR | 300 |

| Dnp-PL AY WMR | 800 |

| Dnp-PF AY WMR | 1200 |

This table illustrates how varying the amino acid at the P3 position (bolded) can reveal a protease's preference for a specific residue, in this hypothetical case, Phenylalanine (F).

Elucidation of Prime (P') and Non-Prime (P) Site Specificities

The interaction between a protease and its substrate is defined by a series of subsites on the enzyme that accommodate the amino acid residues of the substrate. The residues on the N-terminal side of the scissile bond are designated as P1, P2, P3, etc. (the non-prime sites), while those on the C-terminal side are P1', P2', P3', etc. (the prime sites). nih.govdtu.dkspringernature.com A comprehensive understanding of a protease's specificity requires mapping the preferences at both the prime and non-prime sites. nih.govdtu.dkspringernature.com

Dnp-PYAYWMR, with the cleavage typically occurring between two amino acids, allows for the investigation of both P and P' site specificities. For example, if a protease cleaves between Alanine (B10760859) (A) and Tyrosine (Y) in the PYA -Y WMR sequence, then Alanine is at the P1 position and Tyrosine is at the P1' position. By synthesizing analogs of Dnp-PYAYWMR with variations at each position, researchers can systematically probe the steric and chemical preferences of the corresponding enzyme subsites.

A strategy to determine both prime and non-prime substrate specificity involves the use of positional scanning libraries. nih.gov For non-prime site analysis, a library of Dnp-peptides can be created with a fixed prime-side sequence and randomized non-prime positions. Conversely, to probe the prime sites, the non-prime sequence is kept constant while the prime-side residues are varied.

Structure-Activity Relationship Studies of Dnp-Peptide Substrates

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a substrate influences its interaction with an enzyme. For Dnp-peptide substrates like Dnp-PYAYWMR, these studies involve systematically modifying the peptide's structure and observing the resulting changes in cleavage efficiency.

Key modifications can include:

Amino Acid Substitution: Replacing individual amino acids in the peptide sequence can reveal the importance of specific side chains for enzyme recognition and catalysis. For example, substituting the Tyrosine (Y) at the P1' position with other aromatic or aliphatic residues can quantify the preference of the S1' subsite.

Stereochemical Inversion: The use of D-amino acids in place of the natural L-amino acids can probe the stereospecificity of the enzyme's active site.

Backbone Modifications: Altering the peptide backbone can provide insights into the required conformation for substrate binding.

These studies generate valuable data that can be used to build a detailed model of the enzyme's active site and its binding preferences.

Table 2: Hypothetical Structure-Activity Relationship Data for Dnp-PYAYWMR Analogs

| Peptide Analog | Position Modified | Modification | Relative Cleavage Rate (%) |

| Dnp-PYAYWMR | - | (Wild Type) | 100 |

| Dnp-PF AYWMR | P3 | Y -> F | 150 |

| Dnp-PYAF WMR | P1' | Y -> F | 80 |

| Dnp-PYAA WMR | P1' | Y -> A | 20 |

| Dnp-PYA(d-Y)WMR | P1' | L-Tyr -> D-Tyr | <1 |

This hypothetical data illustrates how modifications to the Dnp-PYAYWMR sequence can significantly impact its cleavage by a protease, providing insights into the enzyme's specific requirements at different positions.

Computational Approaches to Predict Enzyme-Substrate Interactions

In recent years, computational modeling has emerged as a powerful tool to complement experimental studies of enzyme-substrate interactions. nih.govnih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how a substrate like Dnp-PYAYWMR binds to a protease. nih.gov

Molecular docking predicts the preferred binding orientation of the substrate within the enzyme's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov MD simulations can then be used to study the dynamic behavior of the enzyme-substrate complex over time, revealing conformational changes that may be crucial for catalysis.

These computational approaches can be used to:

Rationalize experimentally observed SAR data.

Predict the binding affinity of novel peptide substrates.

Guide the design of more potent and specific enzyme inhibitors.

By combining the experimental data obtained from Dnp-peptide libraries and SAR studies with the predictive power of computational modeling, a comprehensive picture of enzyme substrate specificity and recognition can be achieved.

Advanced Methodological Developments and Future Research Directions

Integration of Dnp-Peptide Assays with Cell-Based Systems

The transition of Dnp-peptide assays from purified enzyme systems to the more complex environment of living cells and cell-based preparations is a critical step in understanding the biological roles of proteases like MMP-3. Researchers are actively developing methods to apply these probes in settings that more closely mimic physiological conditions.

One significant advancement is the use of FRET-peptide microarrays for profiling MMP activities in different cell lines. nih.gov In such systems, specific peptide substrates for various MMPs can be immobilized on a surface, allowing for the simultaneous analysis of multiple protease activities from cell lysates or conditioned media. This approach has been successfully used to profile multiplexed MMP activities in various cancer cell lines. nih.gov

Furthermore, protocols have been established for measuring MMP activity in specific cell types, such as macrophages. These assays utilize fluorogenic substrates to quantify the proteolytic activity of MMPs over time in cell cultures. nih.gov While a generic MMP substrate was used in the described protocol, the same principles can be applied using the specific Dnp-PYAYWMR substrate to selectively measure MMP-3 activity originating from cultured cells.

Another innovative, albeit distinct, cell-based application involves the metabolic labeling of bacterial cell walls with DNP-containing dipeptides. This strategy aims to display the DNP hapten on the bacterial surface to recruit endogenous anti-DNP antibodies, demonstrating a novel way to utilize the DNP moiety in a cellular context. acs.org

These examples highlight a clear trend towards integrating Dnp-peptide assays into cell-based systems to provide a more biologically relevant understanding of protease function.

Development of Multiplexed Dnp-Peptide Assays

The ability to measure the activity of multiple proteases simultaneously in a single sample is highly desirable for understanding complex biological processes where several enzymes may be active. The development of multiplexed assays using Dnp-peptide substrates and similar FRET probes is a key area of research.

A notable development in this area is the creation of a peptide microarray-based metal-enhanced fluorescence (MEF) assay. This platform allows for the highly sensitive and multiplexed profiling of the activities of several MMPs, including MMP-2, -3, -7, -9, and -14. nih.gov The assay employs specific FRET peptides for each MMP spotted onto a novel Au/Ag@SiO2 substrate. The cleavage of the peptides by their respective MMPs leads to fluorescence recovery, which is further amplified by the MEF substrate. nih.gov This technology has been used to profile MMP activities in cell lines and tissue samples, demonstrating its potential for complex biological analysis. nih.govacs.org

The following table summarizes the limits of detection achieved for different MMPs using this multiplexed MEF assay, illustrating its high sensitivity.

| MMP | Limit of Detection (LOD) |

| MMP-2 | 12.2 fg/mL |

| MMP-3 | 60 pg/mL |

| MMP-7 | 0.22 pg/mL |

| MMP-9 | 102 fg/mL |

| MMP-14 | 0.68 ng/mL |

Table 1: Limits of detection for various MMPs in a multiplexed FRET-peptide microarray with metal-enhanced fluorescence. Data sourced from a study on multiple profiling of matrix metalloproteinases activities. nih.govacs.org

The development of such multiplexed platforms is crucial for obtaining a comprehensive picture of protease activity in biological systems and for identifying specific protease signatures associated with different physiological and pathological states.

Innovative Strategies for Enhancing Dnp-Peptide Probe Sensitivity

Increasing the sensitivity of Dnp-peptide probes is crucial for detecting low levels of protease activity, which is often the case in early disease states or in samples with low enzyme concentrations. Several innovative strategies are being explored to enhance the signal-to-noise ratio of these FRET-based assays.

One powerful approach is the use of Metal-Enhanced Fluorescence (MEF) . As mentioned previously, by performing the FRET assay on a substrate composed of gold and silver nanoparticles coated with a silica (B1680970) shell (Au/Ag@SiO2), the fluorescence signal can be significantly amplified. nih.gov This enhancement allows for the detection of MMPs at femtogram and picogram per milliliter concentrations. nih.gov

Another strategy focuses on the development of novel FRET pairs with improved photophysical properties. Traditional FRET pairs like Mca/Dnp suffer from relatively weak fluorescence signals and shorter wavelengths. anaspec.com To overcome these limitations, new pairs with longer wavelength fluorophores have been introduced. These include:

5-FAM/QXL™ 520 : This pair offers stronger absorption and emission intensity at longer wavelengths (492 nm/518 nm) compared to older pairs. The QXL™ 520 quencher's absorption spectrum perfectly overlaps with the emission spectrum of the 5-FAM fluorophore, leading to efficient quenching. anaspec.com

5-TAMRA/QXL™ 570 : This FRET pair pushes the emission wavelength even further to 575 nm, which helps to minimize background autofluorescence from sample components and increases the signal-to-background ratio. anaspec.com

A third strategy involves the use of a more intrinsically bright fluorophore. A study demonstrated that replacing the conventional 7-methoxy-coumarin-4-yl acetic acid (MCA) fluorophore with 7-amino-4-carbamoylmethylcoumarin (ACC) in combination with a DNP quencher resulted in a 7- to 10-fold increase in assay sensitivity for several proteases, including MMP-2 and MMP-9. nih.gov This allows for the use of substantially lower amounts of both the substrate and the enzyme. nih.gov

The table below compares different FRET pairs used in protease assays.

| Fluorophore (Donor) | Quencher (Acceptor) | Excitation (nm) | Emission (nm) | Key Advantage |

| Mca | Dnp | 325 | 392 | Traditional Pair |

| Trp | Dnp | 280 | 360 | Utilizes natural amino acid fluorescence |

| EDANS | DABCYL | 340 | 490 | Common alternative to Mca/Dnp |

| 5-FAM | QXL™ 520 | 492 | 518 | Higher sensitivity, longer wavelength |

| 5-TAMRA | QXL™ 570 | 540 | 575 | Reduced background autofluorescence |

| ACC | Lys(DNP) | ~350 | ~450 | 7-10 fold higher sensitivity than MCA/Dnp |

Table 2: Comparison of different FRET pairs used in protease assays, highlighting the trend towards longer wavelengths and more sensitive fluorophores. anaspec.comanaspec.comnih.govjpt.com

These advancements in probe chemistry and assay design are pivotal for pushing the limits of detection and enabling more precise quantification of protease activity in various research applications.

Prospects for Dnp-Peptide Derivatives in Molecular Diagnostics Research (excluding clinical applications)

The ability of Dnp-peptide derivatives to specifically report on the activity of proteases makes them valuable tools for molecular diagnostics research. While excluding direct clinical applications, their use in the research and development of new diagnostic strategies holds significant promise.

One of the key prospects lies in the identification of disease-associated enzyme activity profiles . The multiplexed FRET-peptide microarrays described earlier have been used to distinguish between different types of thyroid tissue samples based on their MMP activity profiles, indicating their potential as a research tool for discovering enzymatic biomarkers. acs.org

Furthermore, the development of FRET peptide libraries using Dnp as a quencher allows for the high-throughput screening of substrate specificities for a wide range of peptidases. nih.gov This is a powerful research tool for characterizing newly discovered proteases and for identifying optimal substrates for the development of highly specific diagnostic assays.

The application of these probes in cell-based screening assays for drug discovery research also falls under the umbrella of molecular diagnostics research. For instance, high-throughput screening of compound libraries against a specific MMP using a Dnp-peptide substrate can identify potential inhibitors that could be further investigated as therapeutic leads. anaspec.comyoutube.com

In essence, Dnp-peptide derivatives like Dnp-PYAYWMR serve as foundational tools in the pipeline of molecular diagnostics research. They enable the fundamental studies of enzyme activity in disease models, the discovery of new enzymatic biomarkers, and the development of novel screening platforms, all of which are essential precursors to any future clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying Dnp-PYAYWMR (trifluoroacetate salt) to ensure high purity?

- Methodological Answer :

- Synthesis : Use trifluoroacetate salts as counterions during peptide synthesis to improve solubility and stability. For example, trifluoroacetate salts of peptides like Autocamtide 2 are prepared by neutralizing acidic groups with trifluoroacetic acid (TFA) during solid-phase synthesis .

- Purification : Employ reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water containing 0.1% TFA. Monitor purity via UV absorbance (e.g., 220 nm for peptide bonds) and validate with mass spectrometry (MS) .

- Lyophilization : After HPLC, lyophilize the product to remove residual solvents. Confirm the absence of TFA via ¹⁹F-NMR or ion chromatography .

Q. How should researchers quantify Dnp-PYAYWMR in biological samples while minimizing interference from matrix components?

- Methodological Answer :

- Fluorometric Assays : Adapt protocols from DHAP (dihydroxyacetone phosphate) assay kits, which use enzymatic reactions coupled with fluorometric detection. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

- Standard Curves : Generate fresh standard curves for each experiment to account for batch variability. Use linear regression with R² > 0.98 for reliable quantification .

- Sample Preparation : Deproteinize samples using cold acetone or TCA precipitation to reduce interference from proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Dnp-PYAYWMR under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Stability Studies : Design experiments comparing degradation kinetics at pH 2–9 and temperatures (4°C, 25°C, 37°C). Use LC-MS/MS to identify degradation products (e.g., deamidation or hydrolysis fragments) .

- Data Normalization : Account for trifluoroacetate counterion effects by comparing results with other salts (e.g., acetate or chloride). Reference studies on yttrium trifluoroacetate (YTFA) stability in similar conditions .

- Statistical Analysis : Apply multivariate regression to distinguish pH- versus temperature-driven degradation pathways .

Q. What advanced NMR techniques are recommended for characterizing trifluoroacetate counterion interactions in Dnp-PYAYWMR?

- Methodological Answer :

- ¹⁹F-NMR : Use ¹⁹F-NMR with carbon-13 decoupling to resolve splitting patterns caused by coupling between fluorine and adjacent carbons. Reference the "Trifluoroacetic Acid NMR Challenge" for peak assignment strategies .

- Diffusion-Ordered Spectroscopy (DOSY) : Assess ion pairing between the peptide and trifluoroacetate by measuring diffusion coefficients. Compare with non-fluorinated salts (e.g., acetate) to confirm ionic interactions .

Q. How can researchers validate the absence of trifluoroacetic acid (TFA) residuals in Dnp-PYAYWMR batches intended for in vivo studies?

- Methodological Answer :

- Ion Chromatography : Quantify TFA residuals using anion-exchange chromatography with conductivity detection. Calibrate against TFA standards (0.1–10 ppm) .

- Mass Spectrometry : Perform high-resolution MS to detect TFA adducts (e.g., [M+H+CF₃COO]⁻ ions). Limit: ≤0.01% w/w .

- Bioassay Compatibility : Test residual TFA’s impact on cell viability (e.g., HEK293 or primary neurons) at concentrations ≥1 µM .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.